2-(2,3-Dimethylphenoxy)butanoyl chloride
Overview
Description
“2-(2,3-Dimethylphenoxy)butanoyl chloride” is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.70 . This compound contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 30 bonds. These comprise 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. Its molecular formula is C12H15ClO2 and it has a molecular weight of 226.70 .Scientific Research Applications
Selective Methoxy Ether Cleavage and Acylation
- Selective Acylation : 2-(2,3-Dimethylphenoxy)butanoyl chloride is involved in selective methoxy ether cleavage followed by acylation. This process is significant in producing ortho-acylated catechols, which have applications in supramolecular chemistry and as precursors of pesticides, flavors, and fragrances (Adogla et al., 2012).
Cyclization Reactions
- Silver Ion Induced Cyclization : In another application, this compound plays a role in silver ion-induced cyclization reactions, producing cyclic compounds of interest in various chemical syntheses (Shimizu & Tsuno, 1979).
Palladium-Catalyzed Intramolecular Hydroalkylation
- Hydroalkylation in Organic Synthesis : It's involved in the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, a critical reaction for the synthesis of various organic compounds (Qian et al., 2005).
Synthesis of Thermosetting Polymers
- Polymer Chemistry : This compound contributes to the synthesis of thermosetting poly(phenylene ether) containing allyl groups, which is significant in polymer science and materials engineering (Fukuhara et al., 2004).
Ionophore for Potentiometric Sensors
- Sensor Technology : It has been used as an ionophore in the development of potentiometric membrane sensors, particularly for barium ions, showing its application in analytical chemistry and environmental monitoring (Hassan et al., 2003).
Mechanism of Action
Mode of Action
It is known that acyl chlorides, such as 2-(2,3-dimethylphenoxy)butanoyl chloride, are highly reactive and can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the acyl chloride, leading to the replacement of the chloride group.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with its targets.
Safety and Hazards
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)butanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-10(12(13)14)15-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBKYPLGCSVSQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=CC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675489 | |
Record name | 2-(2,3-Dimethylphenoxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833460-84-7 | |
Record name | 2-(2,3-Dimethylphenoxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.